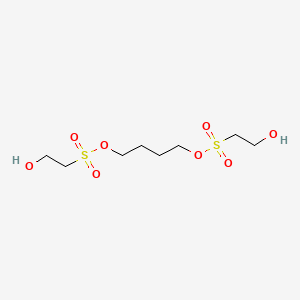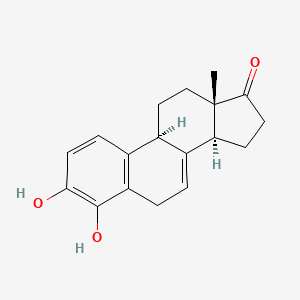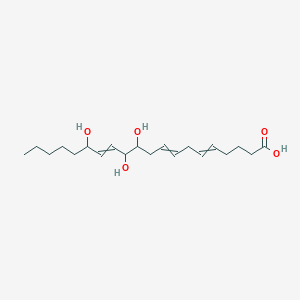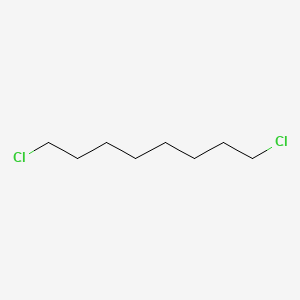
1,8-Dichlorooctane
説明
Synthesis Analysis
The synthesis of 1,8-Dichlorooctane and related compounds involves various chemical reactions that yield structurally complex molecules. For instance, compounds similar to this compound can be obtained through the reaction of triethylene glycol bis(2-aminophenyl ether) with salicylaldehyde and 2-hydroxy-1-naphthaldehyde, characterized by elemental analysis, IR, 1H-NMR, and UV-visible techniques (Yıldız, Kılıç, & Hökelek, 1998). Another study describes the facile synthesis of 1,8-dioxooctahydroxanthene derivatives, showcasing the diversity in the synthetic approaches related to this compound derivatives (Maleki et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds akin to this compound reveals detailed insights into their configuration. The crystallographic analysis shows strong intramolecular hydrogen bonding, imine bond lengths, and angles that are critical for understanding the compound's stability and reactivity (Yıldız, Kılıç, & Hökelek, 1998).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives often lead to products with significant corrosion inhibitive performance, as seen in the study of 1,8-dioxooctahydroxanthene derivatives, which demonstrates the chemical versatility and potential applications of these compounds (Maleki et al., 2016).
Physical Properties Analysis
The physical properties of this compound and its derivatives, including vapor pressures and aqueous solubility, are crucial for their practical applications. A study reports these properties as a function of temperature, providing essential data for environmental and material science research (Sarraute et al., 2006).
科学的研究の応用
Vapor Pressure and Solubility Analysis
1,8-Dichlorooctane's vapor pressures and aqueous solubility have been studied, revealing its higher volatility and water solubility compared to 1,8-dibromooctane. This information is crucial for understanding its behavior in environmental and industrial contexts (Sarraute et al., 2006).
Radiolysis in Mixtures
Research on radiolysis products in this compound/n-decane mixtures at different temperatures has been conducted. The study provides insights into the chemical changes and energy transfer processes occurring in these mixtures (Claesson & Lund, 1978).
Adsorption on Carbon Nanotubes
The adsorption properties of this compound on various multiwall carbon nanotubes (MWCNTs) have been explored. This research is significant in understanding how this compound interacts with different materials, particularly in pollution control and filtration technologies (Patiño et al., 2015).
Spin Diffusion and Relaxation Studies
Studies on proton spin-lattice relaxation in this compound have provided insights into its magnetic properties and interactions, which are important in the field of magnetic resonance (Kozak et al., 1980).
Corrosion Inhibition
Research into the use of 1,8-dioxooctahydroxanthene derivatives, synthesized from this compound, as corrosion inhibitors for mild steel in acidic environments has been conducted. This has implications for material preservation and industrial maintenance (Maleki et al., 2016).
Polymer Solar Cells
The impact of this compound as a solvent additive on the morphology and efficiency of polymer solar cells has been studied. This research is vital for improving solar cell technology and efficiency (Zhang et al., 2019).
Molecular Migration in Urea Inclusion Compounds
Investigations show that molecules like this compound can migrate into the tunnel structure of urea inclusion compounds, suggesting potential applications in molecular transport and inclusion chemistry (Mahdyarfar & Harris, 1993).
Electrocatalytic Behavior
The electrochemical reduction of this compound and similar compounds has been examined, providing insights into their behavior in electrochemical processes, which is important for industrial applications and synthesis (Pritts & Peters, 1995).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,8-dichlorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYMNDFVLNUAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCl)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062226 | |
| Record name | Octane, 1,8-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2162-99-4 | |
| Record name | 1,8-Dichlorooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2162-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane, 1,8-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002162994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 1,8-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octane, 1,8-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-dichlorooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



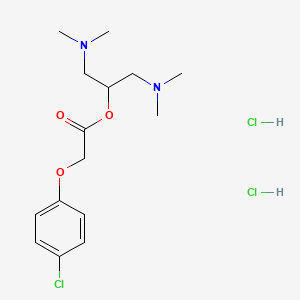
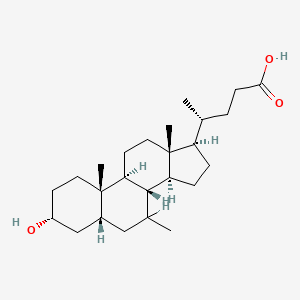

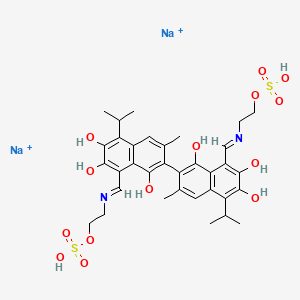
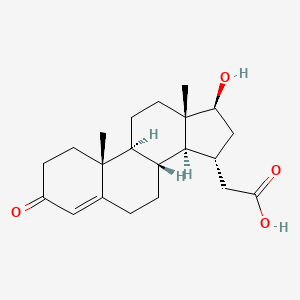
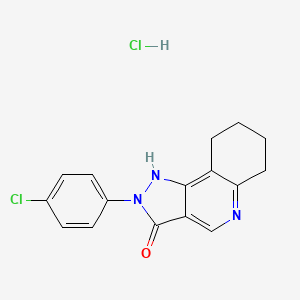
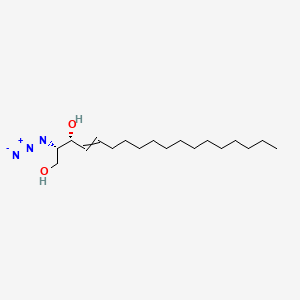
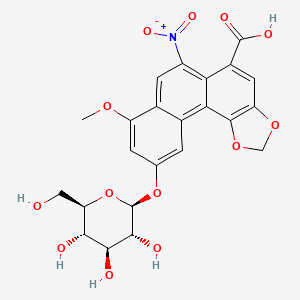

![3,5-Dibromo-n-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B1211044.png)

